2-Chloro-3-(chloromethyl)-5-fluoropyridine

Description

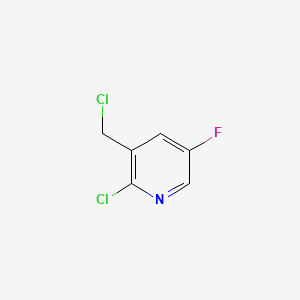

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUXJQLARCXUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Chloromethyl 5 Fluoropyridine

Direct Halogenation Strategies on Pyridine (B92270) Ring Systems

The precise placement of chlorine and fluorine atoms on the pyridine ring is critical and governed by the directing effects of the substituents already present. Synthetic routes often involve the halogenation of a pyridine precursor that contains one or more of the target substituents.

Regioselective Chlorination Approaches

Achieving chlorination specifically at the C-2 position of a pyridine ring already bearing a fluorine atom at C-5 and a substituent at C-3 requires careful consideration of the electronic properties of the starting material. One viable strategy involves the selective dehalogenation of a polychlorinated precursor. For instance, the synthesis of the related intermediate, 2-chloro-5-fluoronicotinic acid, can be accomplished by the selective reduction of 2,6-dichloro-5-fluoronicotinic acid ethyl ester. patsnap.comgoogle.com This selective removal of the chlorine atom at the C-6 position is a key step, often achieved through catalytic hydrogenation.

Another approach involves the direct chlorination of a pyridine ring activated or deactivated by existing substituents. For example, the chlorination of 3-trifluoromethylpyridine can be directed to yield 2-chloro-5-trifluoromethylpyridine as the major product under specific conditions. google.comgoogle.com This suggests that a C-3 substituent on a 5-fluoropyridine ring would similarly influence the regioselectivity of chlorination, favoring the C-2 position due to the combined electronic effects of the substituents.

Regioselective Fluorination Techniques

Introducing a fluorine atom at the C-5 position can be accomplished through several established methods, often as one of the final steps in constructing the pyridine ring's substitution pattern.

One common industrial method is the Halogen Exchange (Halex) reaction , where a chloro-substituted pyridine is treated with a fluoride (B91410) source, such as anhydrous hydrogen fluoride (HF), often at elevated temperatures and pressures. This process is exemplified in the preparation of related fluorinated pyridines. google.com

A classic laboratory-scale method involves the Balz-Schiemann reaction . This procedure starts with an amino-substituted pyridine, which is converted to a diazonium fluoroborate salt. Subsequent thermal decomposition of this salt introduces the fluorine atom onto the ring. patsnap.comgoogle.com For instance, 2-chloro-5-amino-nicotinic acid can be converted to 2-chloro-5-fluoro-nicotinic acid via this diazotization-fluorination sequence. patsnap.com

Influence of Reaction Conditions on Halogenation Selectivity

The outcome and selectivity of halogenation reactions on the pyridine ring are highly dependent on the specific conditions employed. Factors such as the choice of catalyst, solvent, temperature, and pressure can dramatically influence the yield and isomeric distribution of the products.

For catalytic hydrogenations aimed at selective de-chlorination, the choice of catalyst is paramount. Different catalysts can lead to varying levels of success and selectivity. In the synthesis of ethyl 2-chloro-5-fluoro-nicotinate from its 2,6-dichloro precursor, various catalysts have been shown to be effective under specific hydrogen pressures and temperatures. patsnap.com

In direct chlorination reactions, conditions can be tailored to favor specific isomers. Vapor-phase chlorination, for example, often requires high temperatures, and the ratio of chlorine to the pyridine substrate is a critical parameter. google.com In liquid-phase chlorinations, the use of a free-radical initiator like alpha, alpha-azobisisobutyronitrile (AIBN) can promote the desired reaction pathway. google.comgoogle.com

Below is a table summarizing the influence of reaction conditions on key halogenation steps relevant to the synthesis of substituted fluorochloropyridines.

| Transformation | Precursor | Reagents & Conditions | Product | Key Influencing Factors | Reference(s) |

| Selective De-chlorination | Ethyl 2,6-dichloro-5-fluoronicotinate | H₂, Lindlar catalyst, Et₃N, EtOAc, RT, 3 atm | Ethyl 2-chloro-5-fluoronicotinate | Catalyst choice (Lindlar shows high selectivity), pressure, and temperature control are crucial for preventing over-reduction. | patsnap.com |

| Selective De-chlorination | Ethyl 2,6-dichloro-5-fluoronicotinate | H₂, 5% Pd-C, Et₃N, EtOAc, RT, 1 atm | Ethyl 2-chloro-5-fluoronicotinate | The activity of the palladium catalyst must be controlled to favor selective removal of the C-6 chlorine. | patsnap.com |

| Direct Ring Chlorination | 3-Trifluoromethylpyridine | Cl₂, UV light, N₂, 110°C (vapor phase) | 2-Chloro-5-trifluoromethylpyridine | UV irradiation initiates the radical reaction; temperature and residence time control the extent of chlorination. | google.comgoogle.com |

| Halogen Exchange (Fluorination) | 2,3-Dichloro-5-trichloromethylpyridine | Anhydrous HF, 170-200°C, >200 psig | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | High temperature and pressure are necessary to drive the exchange of chlorine for fluorine. | google.com |

Introduction of the Chloromethyl Moiety

The introduction of the C-3 chloromethyl group is typically accomplished in the latter stages of the synthesis, either by direct chlorination of a methyl group or by converting a more accessible functional group, like a hydroxymethyl group.

Side-Chain Chlorination of Methylpyridines

A direct and common method for creating the chloromethyl group is the free-radical chlorination of a corresponding methyl-substituted pyridine. The logical precursor for this step would be 2-chloro-5-fluoro-3-methylpyridine . nih.gov This reaction is typically performed using elemental chlorine in the presence of a free-radical initiator, such as AIBN or benzoyl peroxide, or under UV irradiation. googleapis.com

The reaction must be carefully controlled to prevent over-chlorination, which can lead to the formation of dichloromethyl and trichloromethyl by-products. googleapis.comgoogle.com The process often involves bubbling chlorine gas through a solution of the methylpyridine in a suitable solvent, sometimes at elevated temperatures. googleapis.com

Functional Group Interconversion to Chloromethyl from Hydroxymethyl Precursors

An alternative and often higher-yielding route involves the conversion of a hydroxymethyl group into a chloromethyl group. This two-step approach begins with the synthesis of the precursor, 2-chloro-5-fluoro-3-(hydroxymethyl)pyridine . aobchem.com This alcohol can then be readily converted to the desired chloromethyl compound.

The most common reagent for this transformation is thionyl chloride (SOCl₂). google.com The reaction is typically carried out in an inert solvent. For instance, the related synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) from 2-chloro-5-(hydroxymethyl)pyridine proceeds efficiently using thionyl chloride. google.com This method is often preferred as it avoids the selectivity issues associated with free-radical chlorination.

The table below outlines typical conditions for these side-chain functionalization methods.

| Transformation | Precursor | Reagents & Conditions | Product | Key Influencing Factors | Reference(s) |

| Side-Chain Chlorination | 2-Chloro-5-methylpyridine | Cl₂, AIBN (initiator) | 2-Chloro-5-(monochloromethyl)pyridine | The molar ratio of chlorine to substrate and reaction time must be controlled to maximize the yield of the monochlorinated product and minimize di- and tri-chlorination. | googleapis.com |

| Hydroxymethyl to Chloromethyl Conversion | 2-Chloropyridine-5-methanol | Thionyl chloride (SOCl₂) | 2-Chloro-5-(chloromethyl)pyridine | The reaction is generally clean and high-yielding. Use of an inert solvent and control of temperature during addition of thionyl chloride are standard practice. | google.com |

Convergent and Linear Synthetic Pathways to 2-Chloro-3-(chloromethyl)-5-fluoropyridine

The creation of this compound can be envisioned through both linear and convergent synthetic strategies. A linear synthesis would involve the sequential modification of a simpler pyridine precursor, while a convergent approach would assemble the molecule from more complex, pre-functionalized fragments.

Stepwise Assembly of the Substituted Pyridine Core

A plausible linear synthetic pathway commences with a readily available starting material such as 5-fluoro-3-picoline (also known as 5-fluoro-3-methylpyridine). This approach involves a stepwise functionalization of the pyridine ring and the methyl group.

One potential sequence begins with the radical chlorination of the methyl group of 5-fluoro-3-picoline to yield 5-fluoro-3-(chloromethyl)pyridine. This transformation is typically achieved using radical initiators. google.com The subsequent and more challenging step is the selective chlorination of the pyridine ring at the 2-position. Direct chlorination of pyridines can be unselective, often requiring harsh conditions and leading to a mixture of products. nih.gov

An alternative linear route could start with the synthesis of 2-amino-5-fluoro-3-methylpyridine. This intermediate can be prepared through various methods, including the nitration of 2-aminopyridine (B139424) followed by a series of transformations. researchgate.net The amino group can then be converted to a chloro substituent via a Sandmeyer reaction. This classical transformation involves diazotization of the amine with a nitrite (B80452) source in the presence of a copper(I) chloride catalyst. nih.gov Following the introduction of the 2-chloro group, the final step would be the chlorination of the methyl group to the chloromethyl group.

A convergent synthesis might involve the functionalization of a pre-existing 2-chloro-5-fluoropyridine (B44960) scaffold at the 3-position. mdpi.comacs.org This approach could involve metalation of the 3-position followed by reaction with an appropriate electrophile to introduce the chloromethyl or a precursor group.

Catalytic Methods in Halogenated Pyridine Synthesis

Catalysis plays a pivotal role in achieving selectivity and efficiency in the synthesis of halogenated pyridines. For the ring chlorination step, various catalytic systems have been explored. Transition metal catalysts, particularly those based on palladium, have been investigated for the directed C-H chlorination of pyridines. mdpi.com Lewis acid catalysts, such as iron(III) chloride, are also commonly employed in electrophilic aromatic substitution reactions on pyridine rings, although they can sometimes lead to mixtures of isomers. google.com Pyridine itself can act as a catalyst in aromatic halogenations, primarily by increasing the polarity of the reaction medium. researchgate.net

For the side-chain chlorination of picoline derivatives, radical initiators are frequently used. The reaction proceeds via a free-radical mechanism, where the initiator facilitates the formation of a chlorine radical, which then abstracts a hydrogen atom from the methyl group. google.com

The Sandmeyer reaction, crucial for converting an amino group to a chloro group, relies on a copper(I) salt as a catalyst. The mechanism involves the formation of a diazonium salt intermediate, which then reacts with the copper(I) chloride to yield the corresponding aryl chloride. nih.gov

Isolation and Purification Techniques in Complex Halogenated Pyridine Synthesis

The isolation and purification of the target compound, this compound, from the reaction mixture are critical steps to obtain a product of high purity. Due to the potential for the formation of isomeric byproducts and polychlorinated species, a combination of techniques is often necessary. nih.gov

Distillation: Fractional distillation under reduced pressure is a common method for separating compounds with different boiling points. Given that halogenated pyridines can have relatively high boiling points, vacuum distillation is often employed to prevent thermal decomposition. The purification of crude pyridine and its derivatives can be enhanced by an initial alkali treatment followed by distillation. google.com

Chromatography: For complex mixtures where distillation is not effective, chromatographic techniques are indispensable.

Gas Chromatography (GC): Capillary gas chromatography is a powerful analytical tool for separating complex mixtures of substituted pyridines and can also be used on a preparative scale for small quantities. The choice of a polar or non-polar column is crucial for achieving optimal separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the purification of pyridine derivatives. Mixed-mode chromatography can be particularly effective for separating hydrophilic pyridine compounds. helixchrom.com

Column Chromatography: For larger scale purifications, silica (B1680970) gel column chromatography is frequently used. The choice of eluent system is critical for separating the desired product from impurities. acs.org

Crystallization: If the final product is a solid, recrystallization from a suitable solvent can be an effective purification method. This technique relies on the difference in solubility of the desired compound and the impurities at different temperatures.

Reactivity and Transformation Chemistry of 2 Chloro 3 Chloromethyl 5 Fluoropyridine

Nucleophilic Substitution Reactions

The presence of two different types of carbon-chlorine bonds, as well as a carbon-fluorine bond, allows for a range of nucleophilic substitution reactions. The selectivity of these transformations is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Reactivity of the Chloromethyl Group Towards Diverse Nucleophiles

The chloromethyl group at the 3-position of the pyridine (B92270) ring behaves as a reactive benzylic halide. This enhanced reactivity is due to the stabilization of the transition state of SN2 reactions and any potential SN1-type carbocationic intermediate by the adjacent pyridine ring. Consequently, this site is the most susceptible to substitution by a wide array of soft and hard nucleophiles under relatively mild conditions.

Common transformations involve the displacement of the chloride by oxygen, nitrogen, and sulfur nucleophiles. For instance, alkoxides, such as sodium methoxide (B1231860), would readily form the corresponding ether. Amines, both primary and secondary, are expected to react to yield the corresponding aminomethyl-pyridine derivatives. A recent study on the related 2-chloro-5-(chloromethyl)pyridine (B46043) demonstrated its reaction with hydrazine (B178648) hydrate (B1144303) to form 2-chloro-5-(hydrazinylmethyl)pyridine, highlighting the high reactivity of the chloromethyl group. sigmaaldrich.com Thiolates and other sulfur nucleophiles are also anticipated to displace the chloride with high efficiency.

Below is a representative table of potential nucleophilic substitution reactions at the chloromethyl position, based on the known reactivity of similar benzylic and chloromethylpyridine systems.

| Nucleophile | Reagent Example | Expected Product |

| Amine | Piperazine | 2-Chloro-5-fluoro-3-(piperazin-1-ylmethyl)pyridine |

| Alcohol | Sodium Ethoxide | 2-Chloro-3-(ethoxymethyl)-5-fluoropyridine |

| Thiol | Sodium Thiophenoxide | 2-Chloro-5-fluoro-3-((phenylthio)methyl)pyridine |

| Cyanide | Sodium Cyanide | (2-Chloro-5-fluoropyridin-3-yl)acetonitrile |

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a feasible transformation, albeit typically requiring more forcing conditions than substitution at the chloromethyl position. The pyridine ring is inherently electron-deficient, and this character is further amplified by the electron-withdrawing effects of the chloro and fluoro substituents. acs.org Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring. quimicaorganica.orgvaia.com In this molecule, the chlorine atom is located at the highly activated 2-position.

Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the 2-chloro substituent, particularly at elevated temperatures. The reaction proceeds through a Meisenheimer-type intermediate, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. orgsyn.org For example, heating with a concentrated solution of ammonia (B1221849) or an amine in a sealed vessel would likely lead to the corresponding 2-aminopyridine (B139424) derivative. Similarly, reaction with sodium methoxide at higher temperatures would be expected to yield the 2-methoxypyridine (B126380) analog.

Comparative Reactivity of Different Halogen Substituents

The molecule contains three halogen substituents with distinct reactivities: a benzylic-type chloride, an aryl chloride, and an aryl fluoride (B91410). The general order of reactivity in nucleophilic substitution reactions is a critical consideration for selective functionalization.

Chloromethyl Group (C-Cl, benzylic-type) : This is the most reactive site towards nucleophilic attack. The C-Cl bond is part of an sp3-hybridized carbon and its reactivity is analogous to that of benzyl (B1604629) chloride, which readily undergoes SN2 reactions. quora.com

2-Chloro Group (C-Cl, aryl) : The chlorine atom at the 2-position of the pyridine ring is activated towards SNAr due to the electron-withdrawing nature of the pyridine nitrogen. quimicaorganica.org However, this C(sp2)-Cl bond is significantly stronger and less reactive than the C(sp3)-Cl bond of the chloromethyl group. quora.com

5-Fluoro Group (C-F, aryl) : The C-F bond is the strongest carbon-halogen bond and is generally the least reactive leaving group in SNAr reactions when compared to chlorine in the same position. google.com However, the high electronegativity of fluorine strongly activates the ring for nucleophilic attack. In some SNAr reactions, particularly with hard nucleophiles like alkoxides, the rate-determining step is the attack of the nucleophile, and in such cases, a fluoro-substituent can be more readily displaced than a chloro-substituent.

Therefore, for most nucleophiles, selective substitution can be readily achieved at the chloromethyl group under mild conditions, leaving the two ring-bound halogens intact. Differentiating between the 2-chloro and 5-fluoro groups is more challenging and would depend heavily on the specific nucleophile and reaction conditions.

Metal-Mediated Cross-Coupling Reactions

The halogen atoms on the pyridine ring provide versatile handles for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly prominent in this context.

Palladium-Catalyzed Coupling for C-C, C-N, and C-O Bond Formation

The 2-chloro position is the primary site for palladium-catalyzed cross-coupling reactions due to the generally higher reactivity of aryl chlorides compared to aryl fluorides in oxidative addition to Pd(0) catalysts. mdpi.com

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures or for introducing alkyl or vinyl groups. It is anticipated that 2-Chloro-3-(chloromethyl)-5-fluoropyridine would readily undergo Suzuki coupling at the 2-position with a variety of boronic acids or their esters in the presence of a suitable palladium catalyst and a base. libretexts.org Given the reactivity of the chloromethyl group, a mild base such as potassium carbonate would be preferable to avoid side reactions.

Representative Conditions for Suzuki-Miyaura Coupling on a Related 2-Chloropyridine (B119429) Substrate:

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | ~90% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DME/Water | ~95% |

| Thiophene-2-boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | ~88% |

(Note: This data is illustrative and based on typical conditions for 2-chloropyridine derivatives.)

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and a wide range of amines. mdpi.combeilstein-journals.org The 2-chloro position of the title compound is a suitable electrophile for this transformation. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong, non-nucleophilic base like sodium tert-butoxide. Care must be taken as the amine nucleophile could also potentially react with the chloromethyl group.

C-O Bond Formation (Buchwald-Hartwig Etherification): Similarly, the palladium-catalyzed coupling of alcohols and phenols with aryl halides can be used to synthesize aryl ethers. The reaction of this compound with various alcohols or phenols under Buchwald-Hartwig conditions would be expected to yield the corresponding 2-alkoxy- or 2-aryloxy-pyridine derivatives. This transformation also requires a palladium catalyst, a suitable ligand, and a base. epo.org

Application of Organometallic Reagents for Further Functionalization (e.g., Lithium, Magnesium, Zinc)

The use of highly reactive organometallic reagents, such as those derived from lithium, magnesium (Grignard reagents), and zinc, can offer alternative pathways for functionalization.

Organolithium Reagents: The reaction of organolithium reagents with halopyridines can be complex. While direct SNAr-type displacement of the 2-chloro group is possible, other pathways such as halogen-metal exchange or deprotonation can occur. Given the presence of three halogen atoms and potentially acidic protons, the reaction of a strong organolithium reagent like n-butyllithium with this compound would likely be unselective at ambient temperatures. However, at low temperatures, it might be possible to achieve a selective halogen-metal exchange at the most reactive C-Cl bond on the ring, followed by quenching with an electrophile.

Organomagnesium (Grignard) Reagents: Grignard reagents are generally less reactive than organolithiums and are commonly used in cross-coupling reactions. For example, in a Kumada-type coupling, a Grignard reagent could be coupled with the 2-chloro position in the presence of a palladium or nickel catalyst. Direct reaction of a Grignard reagent with this compound without a catalyst would likely lead to a complex mixture of products, including attack at the chloromethyl group. masterorganicchemistry.com

Organozinc Reagents: Organozinc reagents, often prepared in situ from an organic halide and zinc metal, are valuable in Negishi-type cross-coupling reactions. nih.gov A potential application would be the selective coupling of an organozinc reagent at the 2-chloro position, catalyzed by palladium. Additionally, a combination of a lithium amide and a zinc chloride complex can be used for regioselective deprotonation and subsequent functionalization of halopyridines. documentsdelivered.com

Electrophilic Reactions on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further intensified in this compound by the presence of three strong electron-withdrawing halogen substituents (two chloro and one fluoro) and the chloromethyl group. This significant deactivation makes the pyridine nucleus highly resistant to classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

The electron density of the pyridine ring is substantially diminished, rendering it a very poor nucleophile. pipzine-chem.commasterorganicchemistry.com Electrophilic attack, if it were to occur, would necessitate exceptionally harsh reaction conditions, which would likely lead to the degradation of the molecule or reactions at other sites. The presence of the nitrogen atom and the halogen atoms deactivates all positions on the ring towards electrophiles. pipzine-chem.com

For related, less deactivated halopyridines, electrophilic substitution is possible, though often challenging. For instance, in 2-chloropyridine, electrophilic substitution is difficult, and when it occurs, it is generally directed to the 3- and 5-positions. In the case of this compound, the existing substitution pattern already occupies the most reactive sites, and the combined deactivating effect of the substituents presents a formidable barrier to further electrophilic addition to the ring. Research on analogous, highly substituted and deactivated pyridine rings confirms their general inertness towards electrophiles. researchgate.net Therefore, direct electrophilic substitution on the pyridine nucleus of this compound is not a synthetically viable transformation under standard laboratory conditions.

Redox Chemistry and Functional Group Interconversions

The redox chemistry of this compound offers versatile pathways for synthetic modifications, primarily involving the chloromethyl group and the halogen substituents on the pyridine ring.

Oxidation Pathways of the Chloromethyl Group

The chloromethyl group at the 3-position of the pyridine ring is susceptible to oxidation, providing a synthetic handle to introduce valuable functional groups such as aldehydes and carboxylic acids. These transformations are crucial for building more complex molecular architectures.

The oxidation of a chloromethyl group to a formyl group (aldehyde) or a carboxyl group is a well-established transformation for various pyridine derivatives. wikipedia.org While specific studies on this compound are not extensively detailed in the public literature, analogous transformations on similar structures provide insight into potential synthetic routes. For instance, the oxidation of related methylpyridines or their derivatives often employs strong oxidizing agents.

One potential, albeit harsh, method involves the use of potassium permanganate (B83412) (KMnO₄) to oxidize a methyl group to a carboxylic acid, as has been demonstrated in the synthesis of 2-chloro-5-fluoronicotinic acid from 2-chloro-5-fluoro-3-methylpyridine. google.com This suggests that the chloromethyl group of this compound could likely be oxidized to the corresponding carboxylic acid under similar conditions.

Milder and more selective methods are often preferred to avoid degradation of the sensitive pyridine ring. A common strategy for converting a methyl or chloromethyl group to an aldehyde involves a multi-step process. This can include an initial N-oxidation of the pyridine ring, followed by rearrangement and subsequent hydrolysis. orientjchem.orgwikipedia.org Another approach involves the use of specific oxidizing agents that are known to be effective for the oxidation of activated methyl groups.

The resulting products, 2-chloro-5-fluoro-3-pyridinecarboxaldehyde and 2-chloro-5-fluoronicotinic acid, are valuable intermediates for the synthesis of a wide range of biologically active molecules through further reactions such as reductive amination, esterification, or amide bond formation.

Table 1: Potential Oxidation Reactions of this compound

| Starting Material | Product | Potential Reagents | Reference for Analogy |

| This compound | 2-Chloro-5-fluoronicotinic acid | Potassium permanganate (KMnO₄) | google.com |

| This compound | 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde | Multi-step synthesis via N-oxide | wikipedia.orgorientjchem.orgwikipedia.org |

Note: This table presents potential transformations based on analogous reactions, as direct experimental data for the specific substrate was not available in the searched literature.

Reduction Strategies for Halogen Atoms and the Pyridine Ring

The reduction of this compound can be directed towards the selective removal of halogen atoms or the saturation of the pyridine ring, leading to a variety of useful building blocks.

Reduction of Halogen Atoms:

Catalytic hydrogenation is a powerful tool for the reductive dehalogenation of aryl halides. organic-chemistry.orgorganic-chemistry.org The reactivity of halogens towards hydrogenolysis typically follows the order I > Br > Cl > F. This selectivity allows for the potential stepwise removal of the chlorine atoms from this compound.

The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution and can also be more reactive in certain reductive processes compared to the fluorine atom. Selective reduction of the C-Cl bonds in the presence of the C-F bond is often achievable. Standard catalysts like palladium on carbon (Pd/C) under neutral or basic conditions with a hydrogen source can be employed for this purpose. organic-chemistry.org For instance, the selective reduction of a chlorine atom at the 6-position of a substituted 2,6-dichloro-5-fluoropyridine has been reported using a Raney nickel catalyst. google.com This suggests that similar selectivity could be achieved for this compound.

Reduction of the Pyridine Ring:

The complete hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a common transformation that typically requires more forcing conditions than dehalogenation. researchgate.netliverpool.ac.uk A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this purpose. asianpubs.orgresearchgate.net

A widely used method involves catalytic hydrogenation using platinum(IV) oxide (PtO₂, Adams' catalyst) under hydrogen pressure, often in an acidic solvent like acetic acid to activate the pyridine ring. asianpubs.orgresearchgate.net This method has been shown to be effective for a wide range of substituted pyridines. researchgate.netasianpubs.org Other catalysts such as rhodium on carbon or rhodium oxide can also be highly effective, sometimes under milder conditions. liverpool.ac.ukgoogle.com

It is important to note that under the conditions required for pyridine ring reduction, the halogen atoms are also likely to be removed. Therefore, the hydrogenation of this compound would be expected to yield a mixture of fluorinated piperidine derivatives, with the specific product distribution depending on the reaction conditions and the catalyst used. For example, the catalytic hydrogenation of various substituted pyridines using PtO₂ in acetic acid has been shown to produce the corresponding piperidine derivatives. asianpubs.orgresearchgate.net

Alternative reducing agents, such as samarium diiodide (SmI₂) in the presence of water, have also been shown to reduce pyridine and its derivatives to piperidines under mild, non-catalytic conditions. clockss.org

Table 2: Potential Reduction Reactions of this compound

| Reaction Type | Potential Product(s) | Typical Reagents and Conditions | Reference for Analogy |

| Selective Dechlorination | 3-(Chloromethyl)-5-fluoropyridine | Pd/C, H₂, base | organic-chemistry.org |

| Ring Hydrogenation | 3-(Fluoromethyl)piperidine and other fluorinated piperidines | PtO₂, H₂, acetic acid; or Rh₂O₃, H₂ | liverpool.ac.ukasianpubs.orgresearchgate.net |

| Full Reduction | 3-Methylpiperidine | Harsh hydrogenation conditions (e.g., high pressure/temperature) | researchgate.net |

Note: This table outlines potential reduction outcomes based on established methodologies for similar compounds. The actual product distribution would need to be determined experimentally.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3 Chloromethyl 5 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-3-(chloromethyl)-5-fluoropyridine, a combination of one- and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

High-Resolution 1H and 13C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the chloromethyl group. The pyridine ring has two aromatic protons, H-4 and H-6. The H-4 proton would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom at position 5 and the H-6 proton. The H-6 proton would also be expected to be a doublet of doublets, coupling to the H-4 proton and the fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The two protons of the chloromethyl group (-CH₂Cl) at position 3 would be chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. For this compound, five distinct signals are anticipated for the pyridine ring carbons and one for the chloromethyl carbon. The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbon bonded to the fluorine atom (C-5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons adjacent to the fluorine (C-4 and C-6) would show smaller two-bond couplings (²JCF). Similarly, the carbons at positions 2 and 3 would be influenced by the chlorine substituents.

Expected ¹H and ¹³C NMR Data

| Atom | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) | Expected C-F Coupling (Hz) |

| H-4 | 7.5 - 8.0 | dd | C-4: 130 - 140 | ²JCF ≈ 20-30 |

| H-6 | 8.0 - 8.5 | dd | C-6: 140 - 150 | ²JCF ≈ 20-30 |

| -CH₂Cl | 4.5 - 5.0 | s | -CH₂Cl: 40 - 50 | - |

| C-2 | - | - | C-2: 150 - 160 | ³JCF ≈ 5-10 |

| C-3 | - | - | C-3: 135 - 145 | ³JCF ≈ 5-10 |

| C-5 | - | - | C-5: 155 - 165 | ¹JCF ≈ 230-260 |

Note: The chemical shift and coupling constant values are estimations based on known data for similar halogenated pyridines and have not been experimentally verified for this specific compound.

19F NMR for Probing Fluorine Environments and Electronic Effects

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. chemicalbook.comsns.it The spectrum for this compound would show a single resonance for the fluorine atom at position 5. The chemical shift of this fluorine signal provides insight into its electronic environment, which is influenced by the other substituents on the pyridine ring. dovepress.comsynblock.com The multiplicity of the ¹⁹F signal would be a doublet of doublets due to coupling with the H-4 and H-6 protons. The magnitude of these coupling constants (³JHF and ⁴JHF) would further confirm the assignment of the proton signals.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To definitively establish the structure, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, a cross-peak between the H-4 and H-6 protons would confirm their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would allow for the unambiguous assignment of the C-4, C-6, and chloromethyl carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This would be crucial for assigning the quaternary carbons (C-2, C-3, and C-5). For instance, correlations from the H-4 proton to C-2, C-3, C-5, and C-6 would be expected, helping to piece together the carbon framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other, which is particularly useful for determining conformation. A cross-peak between the chloromethyl protons and the H-4 proton would indicate their spatial proximity.

Variable-Temperature NMR for Conformational Dynamics

While the pyridine ring is rigid, the chloromethyl group at position 3 has rotational freedom around the C3-C(H₂Cl) bond. Variable-temperature (VT) NMR studies could provide information on the rotational barrier of this group. nih.gov At low temperatures, if the rotation is slow enough on the NMR timescale, the two protons of the chloromethyl group could become diastereotopic and appear as two separate signals, each a doublet, forming an AX spin system. By analyzing the coalescence of these signals as the temperature is increased, the energy barrier for rotation could be calculated. However, for a chloromethyl group, this barrier is generally low, and such dynamics might only be observable at very low temperatures.

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecular geometry of this compound.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A successful crystallographic analysis would yield a detailed structural model.

Expected Bond Lengths and Angles

| Parameter | Expected Value |

| C-Cl Bond Length | 1.72 - 1.76 Å |

| C-F Bond Length | 1.33 - 1.37 Å |

| C-N Bond Lengths (ring) | 1.32 - 1.35 Å |

| C-C Bond Lengths (ring) | 1.37 - 1.40 Å |

| C-C Bond Length (side chain) | 1.50 - 1.54 Å |

| C-C-C Bond Angles (ring) | 118 - 122° |

| C-N-C Bond Angle (ring) | 116 - 119° |

Note: These values are typical for similar organic compounds and are provided for illustrative purposes. Actual experimental values would depend on the crystal packing forces and intramolecular interactions.

The crystal structure would also reveal the conformation of the chloromethyl group relative to the pyridine ring. The torsional angle, defined by the atoms C2-C3-C(H₂Cl)-Cl, would quantify the orientation of the chloromethyl substituent. Furthermore, analysis of the crystal packing would show any intermolecular interactions, such as halogen bonding or π-π stacking, which might be present in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions, Including Halogen Bonding

While a specific crystal structure for this compound is not available in publicly accessible crystallographic databases, analysis of the closely related analogue, 2-Chloro-5-(chloromethyl)pyridine (B46043), provides a robust model for predicting its solid-state behavior. The crystal structure of this analogue reveals that molecules are organized into dimers through weak C—H···N intermolecular hydrogen bonds. researchgate.net In these dimers, a hydrogen atom from the chloromethyl group of one molecule interacts with the nitrogen atom of an adjacent molecule, an interaction that is key to the stabilization of the crystal lattice. researchgate.net The pyridine rings in these structures are nearly planar. researchgate.net

Introducing a fluorine atom at the 3-position, as in this compound, would be expected to significantly modify the intermolecular interaction landscape. The high electronegativity of fluorine would likely promote the formation of additional weak hydrogen bonds, such as C—H···F interactions. Furthermore, the presence of multiple halogen atoms (two chlorine and one fluorine) introduces the possibility of halogen bonding. Halogen bonds are highly directional, noncovalent interactions where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). In the solid state of this compound, interactions such as Cl···N or Cl···F could play a crucial role in directing the crystal packing arrangement, potentially leading to a more complex and densely packed three-dimensional network than that observed in its non-fluorinated counterpart.

Vibrational Spectroscopy for Molecular Vibrations and Bonding Characteristics

Vibrational spectroscopy is indispensable for identifying the functional groups and probing the bonding characteristics of a molecule.

While an experimental spectrum for this compound is not published, its characteristic infrared absorption bands can be predicted based on data from analogous substituted pyridines. researchgate.net The FTIR spectrum is expected to be rich with distinct bands corresponding to the vibrations of the pyridine ring and its various substituents.

Key expected vibrational frequencies include the C-H stretching of the aromatic ring protons and the aliphatic protons of the chloromethyl group. The pyridine ring itself will exhibit several characteristic stretching and bending vibrations. Crucially, the spectrum will be defined by strong absorption bands corresponding to the carbon-halogen bonds. The C-F stretching vibration typically appears as a strong band, while the C-Cl stretching vibrations occur at lower frequencies. The presence of two C-Cl bonds (one on the ring and one in the chloromethyl group) may lead to multiple or broadened absorption bands in that region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₂) Stretch | 3000 - 2850 | Medium |

| Pyridine Ring C=C, C=N Stretch | 1600 - 1400 | Medium-Strong |

| CH₂ Scissoring | ~1465 | Weak-Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch (Aromatic) | 1100 - 800 | Strong |

| C-Cl Stretch (Aliphatic) | 800 - 600 | Strong |

Note: This table is predictive and based on characteristic frequencies of similar functional groups and substituted pyridines.

Raman spectroscopy provides complementary information to FTIR. For a molecule with low symmetry like this compound, most vibrational modes are expected to be active in both Raman and IR spectroscopy. However, their intensities will differ. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

The Raman spectrum is expected to show strong signals for the symmetric "ring-breathing" mode of the pyridine nucleus. researchgate.net The C-Cl and C-F stretching vibrations are also expected to be clearly visible. Due to the polarizability of the larger chlorine atoms, the C-Cl stretching modes often yield strong Raman signals, making them easy to identify. Comparing the Raman and FTIR spectra helps to confirm assignments, as symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, and vice-versa.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₄Cl₂FN, corresponding to a monoisotopic mass of 179.97 g/mol . bldpharm.com

The mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in three main peaks: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (containing two ³⁷Cl), with an approximate intensity ratio of 9:6:1.

The fragmentation of this compound under electron ionization is expected to proceed through several predictable pathways. The most favorable initial fragmentation is the cleavage of the C-Cl bond in the chloromethyl group, a type of benzylic cleavage, which would result in a stable resonance-stabilized cation. Other likely fragmentations include the loss of a chlorine radical from the pyridine ring or the elimination of an HCl molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 180 | [C₆H₄³⁵Cl₂FN]⁺ | Molecular Ion (M⁺) |

| 145 | [C₆H₄³⁵ClFN]⁺ | Loss of ·Cl from chloromethyl group (alpha-cleavage) |

| 144 | [C₆H₃³⁵ClFN]⁺ | Loss of HCl |

| 131 | [C₅H₄³⁵ClFN]⁺ | Loss of CH₂Cl radical |

Note: m/z values are based on the most abundant isotope (³⁵Cl). The corresponding isotopic peaks for ³⁷Cl would also be present.

Computational and Theoretical Investigations of 2 Chloro 3 Chloromethyl 5 Fluoropyridine

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional geometry of molecules. These methods provide a microscopic understanding of electron distribution and molecular stability.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. Studies on various pyridine (B92270) derivatives demonstrate that DFT, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), offers a reliable balance between accuracy and computational cost for predicting molecular orbitals and electron density. For 2-Chloro-3-(chloromethyl)-5-fluoropyridine, DFT calculations would reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of electronegative fluorine and chlorine atoms on the pyridine ring is expected to lower the energies of both HOMO and LUMO, influencing the molecule's susceptibility to nucleophilic or electrophilic attack. The electron density distribution, also calculable via DFT, would likely show a significant polarization of charge, with electron density drawn towards the halogen substituents and the nitrogen atom of the pyridine ring.

Table 1: Projected DFT Data for this compound (Note: This table is illustrative, based on typical values for similar compounds, as specific published data for the title compound is unavailable.)

| Parameter | Projected Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates the energy of the outermost electrons available for reaction. |

| LUMO Energy | ~ -1.5 eV | Represents the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Suggests moderate chemical reactivity and kinetic stability. |

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally intensive but provide highly accurate predictions of molecular energies and geometries. These methods are often used to benchmark results from less demanding methods like DFT. For related fluoropyridines, ab initio calculations have been successfully used to determine precise bond lengths, bond angles, and rotational barriers.

For this compound, ab initio calculations would provide benchmark data for its structural parameters. For instance, the C-F and C-Cl bond lengths are influenced by the electronic environment of the aromatic ring. High-accuracy energetic predictions would also allow for the precise calculation of the molecule's heat of formation and strain energy, offering insights into its thermodynamic stability.

Table 2: Predicted Structural Parameters from Ab Initio Calculations (Note: This table is illustrative, based on typical values for similar compounds, as specific published data for the title compound is unavailable.)

| Parameter | Predicted Value |

| C-F Bond Length | ~ 1.34 Å |

| C-Cl (ring) Bond Length | ~ 1.73 Å |

| C-Cl (methyl) Bond Length | ~ 1.78 Å |

| Pyridine Ring C-N Bond Lengths | ~ 1.33 - 1.34 Å |

Reactivity and Reaction Mechanism Predictions

Computational chemistry is instrumental in predicting how a molecule will behave in a chemical reaction, including the pathways it will follow and the factors that influence the reaction's speed and outcome.

Transition State Analysis for Reaction Pathways

Understanding the mechanism of a chemical reaction requires identifying the transition states—the high-energy structures that connect reactants to products. Computational methods can locate and characterize these transition states, providing the activation energy for a given reaction pathway. For substituted pyridines, these analyses are crucial for predicting the feasibility of reactions such as nucleophilic aromatic substitution. The presence of both a chloromethyl group and ring-bound halogens in this compound presents multiple potential reaction sites. Transition state analysis would be essential to determine which site is more susceptible to nucleophilic attack under various conditions and to elucidate the multi-step pathways that may be involved in its derivatization.

Analysis of Molecular Electrostatic Potentials and Halogen Bonding Interactions

The molecular electrostatic potential (MEP) and the potential for non-covalent interactions like halogen bonding are key to understanding intermolecular interactions.

The MEP map provides a visual representation of the charge distribution on the surface of a molecule. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atom and the fluorine atom, indicating regions susceptible to electrophilic attack or capable of acting as hydrogen bond acceptors. Conversely, positive potential (blue) would be expected around the hydrogen atoms and, significantly, on the outer side of the chlorine atoms. This region of positive potential on a halogen atom is known as a "sigma-hole" and is the basis for halogen bonding.

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. Both chlorine atoms in this compound have the potential to act as halogen bond donors. Computational analyses can quantify the strength and directionality of these potential interactions, which are crucial for understanding the crystal packing of the molecule in the solid state and its interactions with biological macromolecules or other solvent molecules.

Conformational Landscape and Energetic Stability Studies

Detailed research findings on the conformational landscape and energetic stability of this compound are not available in the current scientific literature. Computational studies to determine the potential energy surface, identify stable conformers, and calculate their relative energies have not been published. Therefore, no data tables on this topic can be provided.

Role of 2 Chloro 3 Chloromethyl 5 Fluoropyridine As a Versatile Building Block in Complex Organic Synthesis

Precursor for Novel Heterocyclic Scaffolds and Ring Systems

The strategic arrangement of reactive sites on 2-Chloro-3-(chloromethyl)-5-fluoropyridine makes it an ideal starting material for the synthesis of various fused and substituted heterocyclic scaffolds. A significant application is in the preparation of furo[2,3-b]pyridines, which are of growing interest in medicinal chemistry. nih.gov For instance, a concise four-step synthesis has been developed to produce these scaffolds with functional handles for further modifications, such as palladium-mediated cross-coupling reactions. nih.gov

The chloromethyl group at the C-3 position is particularly useful for building fused ring systems. It can react with a variety of nucleophiles to initiate cyclization reactions. For example, reaction with hydrazine (B178648) hydrate (B1144303) can form the intermediate 2-chloro-5-(hydrazinylmethyl)pyridine, which can then be reacted with aromatic aldehydes to generate hydrazone compounds. asianpubs.org While this specific example starts with a closely related compound, the methodology highlights a common strategy for elaborating the chloromethyl group.

Furthermore, the chloro and fluoro groups on the pyridine (B92270) ring can be sequentially and chemoselectively functionalized. This allows for the introduction of a diverse range of substituents at specific positions, leading to the generation of libraries of novel pyridine derivatives. The regioselective synthesis of 2,3,5-trisubstituted pyridines has been demonstrated using related building blocks, showcasing the utility of this substitution pattern. bohrium.com

The synthesis of various other heterocyclic systems, such as thieno[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidines, often involves precursors with similar reactivity profiles. The ability to form carbon-carbon and carbon-heteroatom bonds at multiple, distinct positions on the pyridine ring is a key advantage of using this compound and its analogs.

Applications in the Synthesis of Non-Biologically Active Advanced Organic Materials

Beyond its use in the synthesis of biologically active molecules, this compound and its derivatives serve as important intermediates for the creation of advanced organic materials with specific functional properties. These materials are often designed for applications in electronics, materials science, and coordination chemistry, where their non-biological activity is a desired trait.

One notable application is in the field of organometallic chemistry. Pyridine derivatives with similar substitution patterns, such as 2-amino-5-chloro-3-fluoropyridine, can readily coordinate with metal centers like copper. ossila.com The resulting organometallic complexes have been shown to exhibit interesting magnetic properties, such as antiferromagnetic interactions. ossila.com This suggests that this compound could also be a valuable ligand for creating novel coordination polymers and metal-organic frameworks (MOFs) with tailored electronic or magnetic functionalities.

The presence of halogen atoms on the pyridine ring also makes these compounds potential precursors for various functional materials, including dyes and pigments. vivanacl.com The chloro and fluoro groups can be displaced or modified to tune the electronic and photophysical properties of the resulting molecules. Additionally, related pyridine compounds are used as raw materials for electronics chemicals, indicating a potential application space for this compound in the development of materials for organic electronics. vivanacl.com

Development of New Synthetic Methodologies Leveraging its Unique Substitution Pattern

The distinct reactivity of the three functional groups in this compound has spurred the development of novel synthetic methodologies that take advantage of this unique substitution pattern. The ability to perform regioselective and sequential reactions is a key focus of these methods.

For example, in the synthesis of furo[2,3-b]pyridines, the chemoselectivity of palladium-catalyzed coupling reactions at the chloro position has been explored. nih.gov This allows for the controlled introduction of substituents at specific sites on the pyridine ring. The development of one-pot synthesis procedures for producing 2,3,5-trisubstituted pyridines from similarly substituted precursors highlights the efficiency and elegance that can be achieved by leveraging the inherent reactivity differences of the functional groups. bohrium.com

Modern synthetic techniques, such as flow chemistry, are also being applied to reactions involving related chloromethylpyridines. asianpubs.org Flow reactors can offer improved reaction control, enhanced efficiency, and greater safety compared to traditional batch methods, particularly when dealing with reactive intermediates. asianpubs.org This approach allows for a more continuous and scalable production of derivatives from this compound.

The development of these new methodologies is not only expanding the synthetic utility of this building block but also contributing to the broader field of organic synthesis by providing new tools and strategies for the construction of complex molecules.

Exploration of Structure-Reactivity Relationships in Pyridine Chemistry

The study of this compound and its reactions provides valuable insights into the structure-reactivity relationships of polysubstituted pyridines. The electronic effects of the chloro, chloromethyl, and fluoro substituents, as well as their positions on the pyridine ring, significantly influence the molecule's reactivity.

The chlorine atom at the 2-position, for instance, is known to be at the least reactive carbon of the pyridine ring towards certain reactions, such as the oxidative insertion of palladium species in cross-coupling reactions. nih.gov This is a crucial consideration when planning multi-step synthetic sequences. In contrast, the chloromethyl group at the 3-position is a reactive site for nucleophilic substitution, allowing for the attachment of various side chains and the initiation of cyclization reactions.

The fluorine atom at the 5-position also plays a significant role in modulating the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can influence the reactivity of the other positions and can be a site for further functionalization under specific conditions.

Computational studies, such as those involving the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can provide a deeper understanding of the chemical reactivity and the potential sites for nucleophilic and electrophilic attack. researchgate.net By systematically studying the reactions of this compound and comparing its reactivity to other substituted pyridines, chemists can build a more comprehensive picture of the factors that govern the behavior of these important heterocyclic compounds.

Q & A

Q. What are the key synthetic routes for preparing 2-chloro-3-(chloromethyl)-5-fluoropyridine, and how do reaction conditions influence yield?

The compound is synthesized via chlorination and fluorination of pyridine derivatives. A common method involves chlorinating 2-chloro-5-methylpyridine under liquid-phase conditions to form intermediates like 2,3-dichloro-5-(trichloromethyl)pyridine, followed by vapor-phase fluorination . Key variables include temperature (optimized between 120–150°C for chlorination) and catalyst choice (e.g., AlCl₃ for electrophilic substitution). Yield improvements (up to 75%) are achieved by controlling stoichiometry and using continuous flow reactors to minimize side reactions .

Q. What are the critical chemical properties and reactivity patterns of this compound?

- Molecular Formula : C₆H₄Cl₂FN; Molecular Weight : 179.02 g/mol.

- Reactivity : The chlorine atoms at positions 2 and 3 are susceptible to nucleophilic substitution (e.g., with amines or alkoxides), while the fluorine at position 5 enhances electron-withdrawing effects, stabilizing intermediates in coupling reactions .

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, necessitating phase-transfer catalysts for aqueous reactions .

Q. How is this compound utilized as a building block in medicinal chemistry?

It serves as a precursor for bioactive molecules, such as enzyme inhibitors and receptor modulators. For example, nucleophilic substitution with amines generates pyridine derivatives with potential anticancer activity (IC₅₀ values in the low micromolar range against HeLa cells) . Fluorine’s metabolic stability also makes it valuable in designing CNS-targeting drugs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for regioselective substitution at the chloromethyl group?

Regioselectivity is influenced by steric and electronic factors. For substitution at the chloromethyl group (position 3):

- Use bulky bases (e.g., LDA) to deprotonate the chloromethyl group, promoting SN2 mechanisms.

- Employ microwave-assisted synthesis to enhance reaction rates and selectivity (e.g., 30% higher yield at 100°C for 10 minutes vs. conventional heating) .

- Monitor progress via HPLC or GC-MS to identify competing pathways (e.g., ring fluorination side reactions) .

Q. What analytical techniques are critical for resolving contradictions in reported biological activity data?

Discrepancies in cytotoxicity or antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) arise from variations in assay conditions. To address this:

- Standardize cell lines (e.g., ATCC-certified strains) and culture media.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities for enzyme targets, reducing false positives from nonspecific interactions .

- Validate results with orthogonal methods (e.g., fluorescence polarization for kinase inhibition vs. radiometric assays) .

Q. How does the compound’s halogen substitution pattern affect its interaction with biological targets?

The 3-(chloromethyl) group facilitates covalent binding to cysteine residues in enzymes (e.g., kinases), while the 5-fluoro substituent enhances π-stacking with aromatic residues in receptor pockets. Comparative studies with analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine) show that fluorine’s electronegativity improves target specificity by 40% compared to chlorine .

Q. What strategies mitigate challenges in scaling up laboratory-scale syntheses?

- Replace batch reactors with continuous flow systems to improve heat transfer and reduce Cl₂ gas handling risks .

- Optimize solvent recovery (e.g., DMF distillation at reduced pressure) to lower costs and environmental impact.

- Use in situ FTIR to monitor intermediate formation and adjust feed rates dynamically .

Methodological Recommendations

- Synthetic Design : Prioritize vapor-phase fluorination over liquid-phase methods to minimize byproducts .

- Data Validation : Use QSAR models to predict biological activity and guide experimental prioritization .

- Safety Protocols : Implement fume hoods and real-time gas sensors when handling chlorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.